![molecular formula C13H13N3O3S B2956162 5-(((4-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 302570-89-4](/img/structure/B2956162.png)
5-(((4-ethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
Scientific Research Applications
Synthesis and Medicinal Applications
Anti-inflammatory and Analgesic Properties : Novel compounds derived from similar structural frameworks have shown potential as anti-inflammatory and analgesic agents. For instance, a study detailed the synthesis of novel heterocyclic compounds starting from visnaginone and khellinone, demonstrating significant COX-2 inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity : Certain 5-substituted-2,4-diaminopyrimidines have exhibited marked inhibitory effects on retrovirus replication in cell culture, showing promise as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Chemical Synthesis and Applications
Heterocyclic Compound Synthesis : Research into the synthesis of polyfunctional fused heterocyclic compounds via certain diones has yielded new chemical structures with potential for further exploration in material science and pharmaceuticals (Hassaneen et al., 2003).
Fluorescent Chemosensors : The development of fluorescent chemosensors based on pyrimidine dione derivatives for the selective detection of Al3+ ions in solutions demonstrates the chemical's utility in analytical chemistry and environmental monitoring (Singh, Tiwari, Mishra, Srivastava, & Saha, 2013).
Green Chemistry Approaches
Eco-friendly Synthesis : There has been a focus on green chemistry approaches for the synthesis of thiobarbiturate derivatives, highlighting a move towards more sustainable and environmentally friendly chemical synthesis methods (Dhorajiya & Dholakiya, 2013).
properties
IUPAC Name |
5-[(4-ethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-2-19-9-5-3-8(4-6-9)14-7-10-11(17)15-13(20)16-12(10)18/h3-7H,2H2,1H3,(H3,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTCDRSNRNZMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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